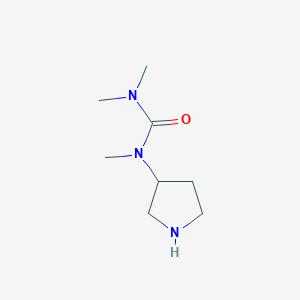
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile
説明
The compound “2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione was achieved through a series of reactions including alkylation, treatment with hydrazine hydrate, and reaction with carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NC1=O)N(CC=O)C=C1C . This indicates the presence of a pyrimidine ring and a nitrile group in the molecule. Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the S-alkyl derivatives underwent a cyclocondensation reaction to give triazolothiadiazines .科学的研究の応用
Oxidation and Synthesis Studies
Potassium Peroxydisulfate as an Oxidizing Agent : A study demonstrated the use of potassium peroxydisulfate in aqueous acetonitrile to oxidize various ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, yielding good to excellent results. The nature of the 4-substituent and solvent significantly influenced the rate of oxidation (Memarian & Farhadi, 2009).
Ultrasound-Assisted Dehydrogenation : In this research, various 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized. Their dehydrogenation by potassium peroxydisulfate in aqueous acetonitrile under thermal and sono-thermal conditions was investigated. The application of sonic waves significantly reduced the thermal reaction time (Memarian, Farhadi, & Sabzyan, 2010).
Sono-Thermal Oxidation : A combination of ultrasound and heat was used for the oxidation of some ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates. The use of ultrasound increased the rate of reactions compared to reactions at reflux conditions (Memarian & Farhadi, 2008).
Structural and Chemical Analysis
Hydrogen-Bonded Aggregation in Pyrimidines : A study investigated the hydrogen-bonded aggregation in various pyrimidine derivatives. The crystal structures of these compounds showed wide variation in hydrogen-bonded aggregation due to small changes in molecular constitution (Trilleras et al., 2008).
Synthesis and Characterization of Derivatives : Research focused on the synthesis and characterization of (S/R)-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoic acid enantiomers. The structures were characterized by various spectroscopic methods (Xiong Jing, 2011).
Antitumor Activities of Derivatives : Another study synthesized certain derivatives and tested their in vitro antitumor activities, finding that the compounds have selective anti-tumor activities (Xiong Jing, 2011).
Synthesis and Structural Studies of Uracil Derivatives : Three uracil derivatives were synthesized and examined using X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into their molecular structure (Liu et al., 2014).
特性
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,4H2,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMHTVOONHKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B3377375.png)





![2-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)propanoic acid](/img/structure/B3377416.png)